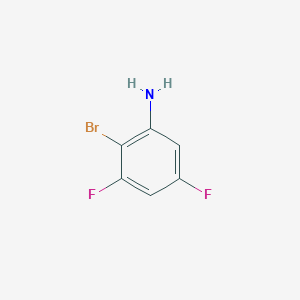

2-Bromo-3,5-difluoroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRJKFKNFNIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297038 | |

| Record name | 2-bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500357-40-4 | |

| Record name | 2-bromo-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,5-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3,5 Difluoroaniline

Direct Synthetic Routes to 2-Bromo-3,5-difluoroaniline

Direct synthesis of this compound would conceptually involve the regioselective bromination of 3,5-difluoroaniline. This approach aims to introduce a bromine atom specifically at the C2 position, ortho to the amino group. The directing effect of the amino group (ortho-, para-directing) and the fluorine atoms (meta-directing relative to themselves) creates a complex regiochemical challenge. While this one-step transformation is theoretically the most straightforward route, multi-step syntheses are often employed to achieve higher purity and yield by controlling the introduction of each substituent sequentially.

Multi-Step Synthetic Pathways from Precursors to this compound

Multi-step syntheses are common for producing highly substituted anilines, providing greater control over isomer formation. A prominent pathway for a related compound, 3,5-difluoroaniline, starts from 2,4-difluoroaniline and proceeds through several key transformations that exemplify the reactions used in synthesizing halogenated anilines. google.comguidechem.com This sequence involves bromination, diazotization with concurrent reduction, and finally amination. google.com Analogous pathways can be adapted to target the 2-bromo-3,5-difluoro isomer.

Another established multi-step approach involves the reduction of a nitro group to form the aniline (B41778). For the synthesis of the related 3-bromo-2,5-difluoroaniline, a key route involves the dissolving metal reduction of 1-bromo-2,5-difluoro-3-nitrobenzene. acs.org

Amination Reactions in Precursor Synthesis

Amination is a critical step in the synthesis of aniline derivatives, often occurring as the final step in a multi-step sequence. In the synthesis of 3,5-difluoroaniline, the precursor 1-bromo-3,5-difluorobenzene (B42898) is converted to the final product through amination. google.com This transformation is typically carried out in a pressure reactor with aqueous ammonia (B1221849) and a cuprous oxide catalyst. google.com The reaction proceeds by heating the mixture to temperatures between 135°C and 165°C over several hours. google.comgoogle.com

For related compounds, palladium-catalyzed C-N cross-coupling reactions represent a more modern approach. A two-step process for 3-bromo-2,5-difluoroaniline involves the monoamination of 1,3-dibromo-2,5-difluorobenzene (B1419311) with benzophenone (B1666685) imine, followed by hydrolysis of the resulting imine to yield the target aniline. acs.org

Regioselective Halogenation Procedures

Achieving specific substitution patterns on an aromatic ring heavily relies on regioselective halogenation. In a documented synthesis of a precursor to 3,5-difluoroaniline, 2,4-difluoroaniline is first converted to its hydrochloride salt and then brominated with elemental bromine. google.comguidechem.com This electrophilic aromatic substitution yields 2-bromo-4,6-difluoroaniline. google.com The reaction can be conducted at temperatures up to 45°C, with the gradual addition of bromine. google.com

Modern halogenation methods often use N-halosuccinimides (such as N-bromosuccinimide, NBS) as they offer milder reaction conditions and improved regioselectivity compared to diatomic halogens. researchgate.net The use of specialized solvents, like hexafluoroisopropanol (HFIP), can further enhance the reactivity of N-halosuccinimides and promote clean, regioselective halogenation of a wide range of arenes without the need for additional catalysts. researchgate.net

Diazotization and Subsequent Transformations in Halogenated Aniline Synthesis

Diazotization is a versatile transformation that converts a primary aromatic amine into a diazonium salt, which is a valuable intermediate for introducing a variety of functional groups. organic-chemistry.orgbyjus.com The reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org

In the synthesis of 1-bromo-3,5-difluorobenzene, the intermediate 2-bromo-4,6-difluoroaniline undergoes diazotization. google.comgoogle.com A key innovation in this process is the concurrent reduction of the diazonium salt as it forms, which avoids the accumulation of potentially explosive diazonium intermediates. google.comgoogle.com This is achieved by conducting the diazotization in the presence of a reducing agent, such as isopropyl alcohol, and a cuprous oxide catalyst. google.com The diazonium group is replaced by hydrogen, yielding the desired 1-bromo-3,5-difluorobenzene with a reported yield of about 92%. google.com

Table 1: Multi-Step Synthesis of 3,5-Difluoroaniline Precursor

Click to view data

| Step | Starting Material | Reagents | Product | Temperature | Yield |

| 1. Bromination | 2,4-Difluoroaniline | 1. HCl, H₂O2. Br₂ | 2-Bromo-4,6-difluoroaniline hydrochloride | < 45°C | High |

| 2. Diazotization & Reduction | 2-Bromo-4,6-difluoroaniline hydrochloride | NaNO₂, Isopropyl alcohol, Cuprous oxide | 1-Bromo-3,5-difluorobenzene | < -10°C | ~92% |

| 3. Amination | 1-Bromo-3,5-difluorobenzene | Aqueous NH₃, Cuprous oxide | 3,5-Difluoroaniline | 135-165°C | ~95% |

Catalytic Synthesis Approaches for this compound and Related Compounds

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways. Copper and palladium catalysts are notably employed in the synthesis of halogenated difluoroanilines.

Cuprous oxide is used as a catalyst in two distinct stages of the synthesis of 3,5-difluoroaniline:

Diazotization-Reduction : It accelerates the rate of reduction of the diazonium salt, preventing its accumulation. google.com

Amination : It facilitates the nucleophilic aromatic substitution of bromine with ammonia to form the aniline. google.com

For the synthesis of the related isomer 3-bromo-2,5-difluoroaniline, a palladium-catalyzed monoamination has been developed for large-scale production. acs.org This process utilizes a Pd(dba)₂/Xantphos catalyst system with potassium phosphate as the base to couple 1,3-dibromo-2,5-difluorobenzene with an imine, which is later hydrolyzed. acs.org This catalytic method is highly efficient, allowing for very low catalyst loading. acs.org

Table 2: Catalytic Amination for a Related Compound

Click to view data

| Reaction | Substrate | Catalyst System | Reagents | Product | Yield |

| Pd-Catalyzed Monoamination | 1,3-Dibromo-2,5-difluorobenzene | 0.5 mol % Pd(dba)₂ / Xantphos | Benzophenone imine, K₃PO₄, iPrOAc | N-(3-bromo-2,5-difluorophenyl)-1,1-diphenylmethanimine | 87% (over two steps after hydrolysis) |

Methodological Advancements in Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for transitioning a synthetic route from laboratory scale to industrial production, focusing on maximizing yield, purity, and safety while minimizing costs.

In the synthesis of 3,5-difluoroaniline, it was found that the presence of hydrobromide salt, generated in situ during the bromination of 2,4-difluoroaniline hydrochloride, is beneficial for achieving high yields in the subsequent diazotization step. google.com The process also avoids the use of costly and hazardous hypophosphorous acid by using isopropyl alcohol as the reducing agent. google.comgoogle.com

For the large-scale synthesis of 3-bromo-2,5-difluoroaniline, a process optimization study identified significant improvements for the palladium-catalyzed amination. acs.org Key findings included:

Low Catalyst Loading : The catalyst loading was successfully reduced to 0.5 mol % without compromising efficiency. acs.org

Optimized Conditions : Using isopropyl acetate (iPrOAc) as the solvent at 80°C was identified as optimal. acs.org

High Yield : These optimized conditions enabled the manufacturing of multiple 100 kg batches, affording the final product as a crystalline hydrochloride salt in 87% yield over the two steps (amination and hydrolysis). acs.org

These advancements highlight a focus on developing robust, safe, and economically viable manufacturing processes for key chemical intermediates.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 3,5 Difluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

In 2-bromo-3,5-difluoroaniline, the fluorine atoms exert a strong electron-withdrawing inductive effect, which makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack. However, this is counteracted by the powerful electron-donating resonance effect of the amino group, which increases electron density on the ring and deactivates it towards nucleophiles.

The typical SNAr mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The presence of electron-withdrawing groups is crucial for stabilizing this intermediate.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For this compound, the leaving group could be either a bromide or a fluoride (B91410) ion. Generally, fluoride is a better leaving group in SNAr reactions when the addition of the nucleophile is the rate-determining step, due to the high electronegativity of fluorine making the attached carbon more electrophilic. Conversely, bromide is a better leaving group when the departure of the halide is rate-determining. Given the deactivating effect of the amino group, harsh reaction conditions would likely be necessary to facilitate an SNAr reaction at either the bromo or fluoro positions. Specific experimental data for SNAr reactions on this compound, where a halogen is displaced without prior modification of the amino group, are not extensively documented, likely due to these competing electronic effects.

Electrophilic Aromatic Substitution (EAS) on the Aromatic Nucleus

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents.

In this compound, the directing effects are as follows:

Amino (-NH2) group: A strongly activating, ortho-, para-directing group.

Fluoro (-F) groups: Deactivating via induction but ortho-, para-directing by resonance.

Bromo (-Br) group: Deactivating via induction but ortho-, para-directing by resonance.

The unoccupied positions on the ring are C4 and C6. The powerful -NH2 group at C1 directs incoming electrophiles to its ortho position (C6) and para position (C4). The -F at C3 directs to its ortho positions (C2, C4) and para position (C6). The -F at C5 directs to its ortho positions (C4, C6) and para position (C2). Therefore, the directing effects of the amino and both fluoro groups strongly converge, activating the C4 and C6 positions for electrophilic attack.

Between these two positions, substitution at C4 is generally favored due to steric hindrance. The bulky bromine atom at the C2 position sterically hinders the approach of an electrophile to the adjacent C6 position. Consequently, electrophilic substitution reactions such as nitration, halogenation, or sulfonation are predicted to occur predominantly at the C4 position. To prevent oxidation of the aniline (B41778) and to moderate its high reactivity, the amino group is often protected via acylation (e.g., forming an acetanilide) before carrying out the EAS reaction. google.comwuxiapptec.com

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group is a versatile functional group that can undergo numerous transformations. Key reactions include diazotization and acylation.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form diazonium salts. google.comgoogle.com This reaction is a cornerstone of aromatic chemistry, as the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.

A well-documented industrial process details the diazotization of the related isomer, 2-bromo-4,6-difluoroaniline, to achieve deamination (replacement of the amino group with hydrogen). google.comgoogle.com In this process, the aniline is treated with sodium nitrite in the presence of an alcohol (like isopropyl alcohol) which acts as a reducing agent, converting the intermediate diazonium salt to 1-bromo-3,5-difluorobenzene (B42898). google.comgoogle.com This avoids the accumulation of potentially explosive diazonium salts. google.comgoogle.com

Table 1: Typical Reaction Conditions for Diazotization-Deamination of a Bromo-Difluoroaniline Isomer

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 2-Bromo-4,6-difluoroaniline | Primary aromatic amine | google.com |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Forms nitrous acid in situ | google.com |

| Acid | Hydrochloric or Sulfuric Acid | Catalyst for nitrous acid formation | google.com |

| Reducing Agent | Isopropyl Alcohol | Reduces the diazonium salt | google.com |

| Catalyst | Cuprous Oxide (Cu₂O) | Catalyzes the reduction step | google.com |

| Temperature | Below -10 °C to 0 °C | Stabilizes the diazonium salt intermediate | google.com |

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This transformation is often employed as a protecting strategy to reduce the activating effect of the amino group and prevent side reactions during electrophilic aromatic substitution. For instance, anilines react with acetic anhydride (B1165640) to yield the corresponding acetanilide.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The general order of reactivity for aryl halides in the key oxidative addition step is Ar-I > Ar-Br > Ar-Cl.

The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. For unprotected ortho-bromoanilines, specialized catalyst systems are often employed to achieve high yields. nih.gov The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product. wikipedia.org

While specific examples for this compound are not readily found in broad literature, protocols developed for other ortho-bromoanilines are applicable. A typical reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a solvent system.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Halide | 2-Bromoaniline derivative | Electrophile | nih.gov |

| Boron Reagent | Arylboronic acid or pinacol (B44631) ester | Nucleophile | nih.gov |

| Pd Catalyst | CataCXium A Pd G3 | Catalyst | nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Activates boronic acid | nih.gov |

| Solvent | 2-MeTHF / Water | Reaction medium | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org This reaction is exceptionally valuable for synthesizing substituted anilines. The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org

A large-scale manufacturing process for a structural isomer, 3-bromo-2,5-difluoroaniline, provides highly relevant and optimized conditions for this class of compounds. acs.org The synthesis involves the monoamination of 1,3-dibromo-2,5-difluorobenzene (B1419311) using benzophenone (B1666685) imine as an ammonia (B1221849) equivalent, followed by hydrolysis. This demonstrates the feasibility and specific conditions for a Buchwald-Hartwig reaction on a dibromo-difluorobenzene substrate.

Table 3: Optimized Conditions for Buchwald-Hartwig Monoamination of a Dibromo-difluorobenzene

| Parameter | Reagent/Condition | Molar Equiv. / Mol % | Role | Reference |

|---|---|---|---|---|

| Substrate | 1,3-Dibromo-2,5-difluorobenzene | 1.0 | Electrophile | acs.org |

| Amine Source | Benzophenone Imine | - | Ammonia surrogate | acs.org |

| Pd Pre-catalyst | Pd(dba)₂ | 0.5 mol % | Catalyst source | acs.org |

| Ligand | Xantphos | 0.5 mol % | Stabilizes Pd catalyst | acs.org |

| Base | K₃PO₄ | 4.0 | Activates amine/catalyst | acs.org |

| Solvent | iPrOAc | - | Reaction medium | acs.org |

These conditions, featuring a low-loading palladium catalyst and a specific phosphine ligand, are optimized for high yield and are indicative of effective systems for coupling reactions involving bromo-difluoro-aromatic compounds. acs.org

Besides the Suzuki and Buchwald-Hartwig reactions, the C-Br bond of this compound is also amenable to other palladium-catalyzed transformations.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. scirp.orgscirp.org The reactivity of aryl bromides in Sonogashira couplings is well-established, making this compound a suitable substrate for synthesizing 2-alkynyl-3,5-difluoroaniline derivatives.

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. rug.nl This reaction would allow for the introduction of a vinyl group at the C2 position of the aniline ring, replacing the bromine atom.

Redox Chemistry of this compound and its Derivatives

The redox chemistry of aniline and its derivatives is a well-studied area, with the electrochemical behavior being significantly influenced by the nature and position of substituents on the aromatic ring. mdpi.com For this compound, the presence of three halogen substituents—one bromine and two fluorine atoms—plays a crucial role in its redox properties. These electron-withdrawing groups tend to shift the oxidation potential towards more positive values compared to unsubstituted aniline. mdpi.com

The fundamental redox process for anilines involves the initial loss of one electron from the nitrogen atom to form a radical cation. mdpi.com The stability and subsequent reaction pathways of this radical cation are dictated by the electronic effects of the ring substituents. In the case of this compound, the electron-withdrawing nature of the bromo and fluoro groups decreases the electron density on the aromatic ring and the nitrogen atom. This makes the initial one-electron oxidation more difficult, thus requiring a higher oxidation potential. mdpi.comnih.gov

The subsequent reactions of the generated radical cation can be complex. For primary anilines, nitrogen deprotonation can occur, leading to a radical intermediate. mdpi.com Further oxidation could produce a nitrenium cation. The presence of halogens can also influence subsequent reactions, such as electrochemical halogenation, where the generated halogen radicals or cations can attack the aromatic ring. acs.org

Kinetics and Mechanistic Investigations of Chemical Transformations

Non-Isothermal Kinetic Analysis of Thermal Decomposition

Non-isothermal kinetic analysis is a powerful technique used to study the thermal decomposition of solid-state materials by subjecting them to a controlled temperature program, typically a constant heating rate. researchgate.netnih.gov This method, often employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), allows for the determination of kinetic parameters that describe the decomposition process. mdpi.com

For halogenated aromatic compounds like this compound, thermal stability is generally high due to the strength of the carbon-halogen bonds, particularly the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org The thermal decomposition process typically involves multiple steps, which can be analyzed using various model-free (isoconversional) and model-fitting methods. researchgate.netsemanticscholar.org

In a typical non-isothermal experiment, the sample is heated at several different constant rates (e.g., 2, 5, 10, 15 °C·min⁻¹), and the mass loss is recorded as a function of temperature. mdpi.com The resulting data can be used to understand the decomposition mechanism. While specific studies on this compound are not available, data from a structurally related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), illustrates the methodology. For DFTNAN, DSC curves show a distinct exothermic decomposition peak that shifts to higher temperatures as the heating rate increases, indicating a kinetically controlled process. mdpi.com Similarly, TGA curves would show mass loss in one or more steps, corresponding to the decomposition events. mdpi.com

The table below shows representative DSC peak temperature data for the thermal decomposition of a related difluoroaromatic compound (DFTNAN) at various heating rates, illustrating a typical dataset for non-isothermal kinetic analysis. mdpi.com

| Heating Rate (β) (°C/min) | Peak Temperature (Tₚ) (°C) |

| 2 | 252.8 |

| 5 | 267.4 |

| 10 | 280.9 |

| 15 | 297.6 |

This data is for the related compound 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and is presented for illustrative purposes. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,5 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-3,5-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons and the amine (-NH₂) protons.

Aromatic Region: The two aromatic protons would appear as distinct signals. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amine group. The multiplicity of these signals would be complex due to coupling with each other (³JHH) and with the two fluorine atoms (³JHF and ⁴JHF).

Amine Protons: The amine protons would likely appear as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-4/H-6 | - | Multiplet | - |

| NH₂ | - | Broad Singlet | - |

(Note: This table is predictive. Actual experimental data is required for accurate values.)

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum would display six distinct signals, one for each carbon atom in the aromatic ring.

The chemical shifts would be significantly influenced by the attached substituents. The carbon atom bonded to the bromine (C-2) would be expected at a relatively lower field. The carbons bonded to the fluorine atoms (C-3 and C-5) would show large C-F coupling constants (¹JCF).

The carbon attached to the amino group (C-1) would appear at a higher field compared to the others due to the shielding effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (¹JCF) (Hz) |

|---|---|---|

| C-1 | - | - |

| C-2 | - | - |

| C-3 | - | Large |

| C-4 | - | Smaller (²JCF, ³JCF) |

| C-5 | - | Large |

| C-6 | - | Smaller (²JCF, ³JCF) |

(Note: This table is predictive. Actual experimental data is required for accurate values.)

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound would show two signals for the two fluorine atoms, which are in different chemical environments.

The chemical shifts of F-3 and F-5 would be distinct.

Each fluorine signal would be split by the adjacent aromatic protons, exhibiting H-F coupling.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| F-3 | - | Multiplet |

| F-5 | - | Multiplet |

(Note: This table is predictive. Actual experimental data is required for accurate values.)

Application of Two-Dimensional NMR Techniques for Comprehensive Structure Elucidation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would establish the coupling relationships between the aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching: The amine group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond would be observed in the 1250-1350 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration would appear at a lower frequency, typically in the 500-650 cm⁻¹ range.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching bands would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 650 |

(Note: This table is predictive. Actual experimental data is required for accurate values.)

Raman Spectroscopy

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure, symmetry, and bonding within a molecule. It is complementary to infrared (IR) spectroscopy. In the analysis of this compound, one would expect to observe characteristic vibrational modes for the substituted benzene (B151609) ring.

Key expected vibrations would include:

C-H stretching vibrations of the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-F stretching modes.

C-Br stretching mode.

C-N stretching of the aniline (B41778) group.

N-H stretching and bending modes of the primary amine.

The substitution pattern on the aniline ring would influence the position and intensity of these bands, providing a unique spectral fingerprint for the molecule. However, a comprehensive search of scientific literature and spectral databases did not yield any specific experimental Raman spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation typically involves π → π* and n → π* transitions of the electrons in the benzene ring and the non-bonding electrons of the amine and halogen substituents.

The spectrum would be expected to show characteristic absorption bands, and the position of the absorption maxima (λmax) would be influenced by the solvent polarity and the electronic effects of the bromo, fluoro, and amino groups. Despite the utility of this technique for characterizing aromatic amines, no specific experimental UV-Vis absorption spectra for this compound have been published in the readily available scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₄BrF₂N), the exact mass can be calculated and would be observed as the molecular ion peak (M⁺) in the mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern would be expected for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Loss of a bromine atom: This would result in a significant fragment ion.

Loss of HCN: A common fragmentation pathway for anilines.

Sequential loss of fluorine atoms.

A summary of predicted mass-to-charge ratios (m/z) for various adducts of this compound is presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.95680 |

| [M+Na]⁺ | 229.93874 |

| [M-H]⁻ | 205.94224 |

| [M]⁺ | 206.94897 |

Data sourced from predicted values as experimental data is not available. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

This information is invaluable for understanding the structure-property relationships of the material. However, a search of crystallographic databases and the scientific literature indicates that the crystal structure of this compound has not yet been determined and reported.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Difluoroaniline

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for geometric optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For 2-Bromo-3,5-difluoroaniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its structural parameters.

Table 1: Predicted Geometric Parameters for a Halogenated Aniline (B41778) Derivative (Illustrative) (Note: Data is illustrative of typical DFT calculation results for similar molecules and not specific to this compound)

| Parameter | Bond | Predicted Length (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.40 |

| C-N | ~1.39 | |

| C-Br | ~1.89 | |

| C-F | ~1.35 | |

| N-H | ~1.01 | |

| Parameter | Angle | **Predicted Angle (°) ** |

| Bond Angle | C-C-C (aromatic) | 118 - 122 |

| C-C-N | ~120 |

These calculations reveal how the substituents (bromo and difluoro groups) influence the geometry of the aniline ring. The electronegativity of the fluorine and bromine atoms can lead to slight distortions in the benzene (B151609) ring from a perfect hexagonal symmetry.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. For aromatic compounds like this compound, the HOMO is typically a π orbital associated with the benzene ring, while the LUMO is a π* orbital. DFT calculations can provide the energies of these orbitals. For a similar molecule, 2,4-difluoroaniline, the HOMO-LUMO gap was calculated to be 5.2186 eV. researchgate.net This indicates a high chemical stability. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are for a related difluoroaniline compound and serve as an example.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -0.76 |

| Energy Gap (ΔE) | 5.22 |

The distribution of the HOMO and LUMO across the molecule can also be visualized. In substituted anilines, the HOMO is often localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic ring and the electron-withdrawing substituents. This distribution is crucial for understanding the sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions between orbitals. researchgate.net It provides a localized picture of the electron density in a molecule, which is more aligned with classical Lewis structures. NBO analysis can reveal important information about charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT).

In this compound, NBO analysis can quantify the interactions between the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the aromatic ring. These interactions, often referred to as donor-acceptor interactions, are crucial for the stability of the molecule. The strength of these interactions is estimated by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions.

For instance, the interaction between the lone pair of the nitrogen atom (donor) and the π* antibonding orbitals of the C-C bonds in the ring (acceptor) would be a significant stabilizing interaction. Similarly, interactions involving the lone pairs of the fluorine and bromine atoms can be analyzed. These analyses confirm the occurrence of ICT within the molecule. researchgate.net

Prediction of Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the reactivity and stability of a molecule.

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It is the energy released when an electron is added.

Electronegativity (χ): Calculated as χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It is a measure of the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap. bldpharm.com

Chemical Softness (S): Calculated as S = 1 / (2η). It is the reciprocal of hardness. A soft molecule is more reactive. bldpharm.com

Electrophilicity Index (ω): Calculated as ω = χ² / (2η). It quantifies the electrophilic character of a molecule.

For 2,4-difluoroaniline, the calculated chemical hardness was found to be 2.6093 eV, indicating high chemical stability, and the electrophilicity index was 2.3371 eV. researchgate.net Similar calculations for this compound would provide valuable insights into its reactive nature.

Table 3: Illustrative Chemical Reactivity Descriptors (Note: Based on the example HOMO/LUMO energies for a related difluoroaniline.)

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.98 |

| Electron Affinity (A) | -ELUMO | 0.76 |

| Electronegativity (χ) | (I + A) / 2 | 3.37 |

| Chemical Hardness (η) | (I - A) / 2 | 2.61 |

| Chemical Softness (S) | 1 / (2η) | 0.19 |

Theoretical Modeling of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, such as their vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated harmonic frequencies are often scaled to better match experimental data. These theoretical spectra aid in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule, such as C-H stretching, N-H stretching, and C-F stretching. For related halogenated anilines, DFT calculations have shown good agreement with experimental vibrational spectra. researchgate.netresearchgate.net

Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, corresponding to π → π* transitions within the aromatic system. The solvent effects on the absorption spectra can also be modeled using methods like the Polarizable Continuum Model (PCM).

These theoretical spectroscopic studies provide a powerful tool for interpreting experimental spectra and understanding the electronic transitions and vibrational modes of the molecule.

Applications of 2 Bromo 3,5 Difluoroaniline As a Core Building Block in Organic Synthesis

Synthesis of Complex Organic Molecules

As a substituted aniline (B41778), 2-Bromo-3,5-difluoroaniline belongs to a class of compounds frequently used as starting materials for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The general utility of bromo- and fluoro-substituted anilines as intermediates stems from the unique reactivity conferred by the halogen atoms, which can be leveraged in various cross-coupling reactions to build larger molecular frameworks. While this role is well-established for the broader class of halogenated anilines, specific examples detailing the synthesis of complex molecules directly from this compound are not extensively documented in the provided search results.

Preparation of Diverse Fluorinated Compounds and Specialty Chemicals

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and lipophilicity. mdpi.com Compounds like this compound are valuable for creating diverse fluorinated products because they serve as a scaffold already containing the desired fluorine substitutions. bldpharm.comnih.gov The amino and bromo groups on the ring can be chemically modified through various reactions, allowing for the synthesis of a wide array of fluorinated derivatives and specialty chemicals. This makes it a key building block for chemists aiming to develop new materials, dyes, and bioactive compounds with tailored properties. mdpi.com

Role in the Synthesis of Functionalized Aniline Derivatives

This compound is a functionalized aniline derivative itself and serves as a precursor for creating others. The amino group (-NH2) can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization. For instance, processes have been developed where related bromo-difluoroaniline compounds are converted into other valuable intermediates like 1-bromo-3,5-difluorobenzene (B42898) through diazotization, which can then be used to synthesize other aniline derivatives like 3,5-difluoroaniline. google.com The strategic position of the bromine and fluorine atoms influences the reactivity of the aniline ring, enabling the synthesis of further substituted aniline compounds that might be difficult to produce through other methods. acs.orgnih.gov

Intermediate in Fine Chemical Production

In the chemical industry, an intermediate is a molecule that is a stepping-stone in a multi-step synthesis of a final product, often a high-value, purified substance known as a fine chemical. google.com Halogenated anilines are important intermediates in the production of pharmaceuticals and herbicides. google.comvolsenchem.com this compound fits this role as a specialized building block. Its defined structure allows for precise chemical modifications, making it a reliable starting point for constructing the complex molecular architectures required in many fine chemicals.

Advanced Materials Science Applications of 2 Bromo 3,5 Difluoroaniline Derivatives

Development of Organic Semiconductors

Derivatives of 2-bromo-3,5-difluoroaniline hold potential for the development of novel organic semiconductors. The electron-deficient nature of the fluorinated and brominated benzene (B151609) ring can be exploited in the design of n-type or ambipolar organic semiconducting materials. One promising avenue is the use of aniline (B41778) derivatives in the synthesis of 1,3,5-triazine-based materials. Triazines are known for their electron-deficient core, which can facilitate electron transport. The synthesis of substituted 1,3,5-triazines can be achieved through the nucleophilic substitution of cyanuric chloride with various amines, including aniline derivatives.

While direct synthesis of organic semiconductors from this compound is not yet widely documented, the established synthetic routes for triazine-based materials suggest a strong potential. The incorporation of the bromo-difluoroaniline moiety could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in organic field-effect transistors (OFETs) and other electronic devices. The planar structure of triazine derivatives can also promote intermolecular π-π stacking, which is beneficial for charge mobility.

| Potential Organic Semiconductor Class | Key Features | Potential Role of this compound |

| Triazine-based materials | Electron-deficient core, planar structure | As a precursor to introduce fluorine and bromine, enabling tuning of electronic properties and intermolecular interactions. |

| Donor-acceptor copolymers | Alternating electron-rich and electron-poor units | The bromo-difluoroaniline moiety could serve as the acceptor unit. |

Integration in Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of this compound derivatives make them promising candidates for various roles in Organic Light-Emitting Diodes (OLEDs). Their potential applications span from host materials in the emissive layer to components of charge transport layers.

The electron-deficient nature of the triazine ring, which can be synthesized from aniline precursors, makes triazine derivatives suitable as host materials for phosphorescent OLEDs (PhOLEDs), particularly for blue emitters which require hosts with high triplet energies. A series of donor-substituted 1,3,5-triazines have been investigated as host materials for the blue phosphor bis(4,6-difluorophenylpyridinato-N,C2)picolinato-iridium(III) (FIrpic), yielding high current efficiencies researchgate.net. The introduction of a this compound moiety into such triazine hosts could further refine their electronic properties.

Furthermore, triazine-based molecules are being explored as electron-transport materials (ETMs) in OLEDs due to their inherent electron-deficient characteristics and planar structure, which can lead to high electron mobility nih.gov. In some blue organic light emitters, a brominated carbazole is introduced into the ortho-positions of a 2,4,6-triphenyl-1,3,5-triazine framework, demonstrating the utility of bromine in tuning the emissive properties rsc.org. This suggests that this compound could be a valuable building block for such advanced OLED materials.

While direct synthesis from this compound is an area of ongoing research, the established performance of related brominated and fluorinated compounds in OLEDs highlights the significant potential of its derivatives.

| OLED Application | Material Type | Key Performance Metric | Potential Role of this compound Derivative |

| Host Material | Donor-substituted 1,3,5-triazines | High triplet energy (>2.9 eV) | To synthesize novel host materials with tailored electronic properties for blue PhOLEDs. |

| Electron Transport Layer | Triazine derivatives | High electron mobility | To create new ETMs with enhanced electron transport capabilities. |

| Blue Emitter | Brominated carbazole-triazine hybrids | Blue emission with high efficiency | As a precursor for the brominated and fluorinated components to fine-tune emissive properties. |

Application in Perovskite Solar Cells

A significant challenge in the commercialization of perovskite solar cells (PSCs) is their instability in the presence of moisture and heat. Surface defect passivation is a crucial strategy to enhance both the efficiency and stability of PSCs. Fluoroarene derivatives, including various fluoroanilines, have emerged as effective passivating agents.

Research has shown that multifunctional fluoroaromatic amine additives can significantly improve the performance and stability of MAPbI₃-based PSCs nih.gov. For instance, 4-fluoroaniline (FA), 2,4,6-trifluoroaniline (TFA), and 2,3,4,5,6-pentafluoroaniline (PFA) have been utilized as passivating additives. These molecules can heal surface vacancies on the perovskite film, leading to a reduction in non-radiative recombination and improved charge transport. The presence of fluorine atoms provides a hydrophobic shield, protecting the perovskite layer from moisture-induced degradation nih.gov.

A study on 4-fluoroaniline (FAL) passivation demonstrated an increase in power conversion efficiency (PCE) from a baseline value to over 20% nih.govresearchgate.net. The passivated device also exhibited significantly enhanced stability, retaining a high percentage of its initial PCE after prolonged exposure to humidity nih.gov.

Given these findings, it is highly probable that this compound and its derivatives could serve as effective passivating agents for perovskite solar cells. The combination of fluorine atoms for hydrophobicity and the amine group for defect passivation, along with the potential electronic influence of the bromine atom, makes this class of compounds highly promising for advancing PSC technology.

| Passivating Agent | Perovskite Type | Power Conversion Efficiency (PCE) Improvement | Stability Enhancement |

| 4-Fluoroaniline (FAL) | MAPbI₃ | From ~15% to >20% nih.gov | Retained up to 87% of initial PCE after 1000h at ~50% relative humidity nih.gov |

| Pentafluoroaniline (PFA) | MAPbI₃ | Significant enhancement beyond 20% nih.gov | Superior moisture and thermo-stability nih.gov |

Synthesis of Advanced Polymers and Coatings with Enhanced Properties

The presence of fluorine atoms in a polymer backbone can impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and low dielectric constants. This compound serves as a valuable monomer for the synthesis of such high-performance fluorinated polymers and coatings.

A direct application is in the synthesis of fluorinated polyacrylates. For example, N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide can be synthesized from 4-bromo-3,5-difluoroaniline and acryloyl chloride researchgate.net. This monomer can then be polymerized to create polymethacrylates. The resulting polymers are expected to exhibit enhanced properties due to the presence of the fluoro-bromo-phenyl group. For instance, similar fluorinated methacrylic polymers have been shown to form tough films with excellent water repellency, with water contact angles exceeding 100° researchgate.net.

Furthermore, fluorinated anilines are key components in the synthesis of high-performance fluorinated polyimides and polyurethanes. While direct polymerization of this compound into these advanced polymers is a subject for further research, the known benefits of incorporating fluorinated monomers suggest a promising outlook. Fluorinated polyimides, for instance, are sought after for applications in microelectronics and aerospace due to their excellent thermal stability and low dielectric constants. Similarly, fluorinated polyurethanes are used in coatings that require high resistance to weathering and chemical attack. The incorporation of a this compound-derived monomer could lead to polymers with a unique combination of these enhanced properties.

| Polymer/Coating Type | Monomer Derived from this compound | Enhanced Property | Potential Application |

| Fluorinated Polymethacrylate | N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide | Water repellency, thermal stability | Hydrophobic coatings, advanced functional materials |

| Fluorinated Polyimide | Diamine derivative | High thermal stability, low dielectric constant | Microelectronics, aerospace components |

| Fluorinated Polyurethane | Diol or diamine derivative | Chemical resistance, weatherability | High-performance protective coatings |

Role in Medicinal Chemistry and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

2-Bromo-3,5-difluoroaniline is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the amino group and the bromine atom allows for a variety of chemical transformations, such as N-alkylation, acylation, and cross-coupling reactions, which are fundamental in building the core structures of potential drug candidates. The difluoro substitution pattern is particularly important, as fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.

This compound serves as a foundational component for creating novel pharmaceutical agents aimed at treating a range of diseases. For instance, similar brominated and fluorinated anilines are utilized in the synthesis of kinase inhibitors for oncology, as the halogen substituents can form critical interactions within the ATP-binding pocket of target enzymes. While specific examples detailing the use of this compound are proprietary or embedded in complex patent literature, its structural motifs are consistent with those found in modern drug discovery programs. For example, related structures like 4-bromo-2-fluoroaniline (B1266173) are used to synthesize compounds with potential biological activities, such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a key intermediate for various biologically active molecules. researchgate.net

Intermediate in Agrochemical Synthesis (e.g., Pesticides, Herbicides)

In the agrochemical sector, this compound functions as a key intermediate in the production of pesticides and herbicides. chemimpex.com The development of new crop protection agents is driven by the need for higher efficacy, greater selectivity, and improved environmental profiles. bohrium.com The incorporation of fluorine atoms into agrochemicals is a well-established strategy to increase their biological activity and stability. bohrium.com

The aniline (B41778) moiety of this compound can be chemically modified to create the core structures of various agrochemicals. The bromine atom provides a reactive site for introducing other functional groups through coupling reactions, enabling the synthesis of a diverse range of potential herbicides and pesticides. nbinno.com For example, picolinic acid compounds, which are a significant class of synthetic auxin herbicides, have been developed from halogenated aniline precursors. nih.gov The synthesis of novel 2-acylimino-3-phenyl-1,3-thiazolines, a family of bleaching herbicides, also involves intermediates with similar halogenation patterns. researchgate.net The quality and purity of such intermediates are critical as they directly influence the potency and safety of the final agrochemical product. gugupharm.com

Design and Synthesis of Derivatives for Biological Evaluation

The design and synthesis of novel derivatives from this compound are central to discovering new biologically active compounds. nih.gov Researchers modify the core structure to explore its potential against various biological targets. The primary amino group can be converted into amides, sulfonamides, or used in cyclization reactions to form heterocyclic systems like quinolines, pyrimidines, or oxadiazoles. nih.govnih.govresearchgate.net The bromo substituent is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

This synthetic versatility allows for the creation of large libraries of compounds for high-throughput screening. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and evaluated for their anticancer activity against breast and lung cancer cell lines. mdpi.com Similarly, new 2,3-diarylquinoline derivatives have been synthesized and assessed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov

| Derivative Class | Synthetic Transformation | Target Biological Activity | Reference Example |

|---|---|---|---|

| Imidazopyridinones | N-alkylation, Reduction, Condensation | General Biological Activity | 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one researchgate.net |

| Thiazoles | Cyclization with α-haloketones | Anticancer (VEGFR-2 inhibition) | 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one mdpi.com |

| Diarylquinolines | Cyclization, Substitution | Anti-inflammatory (COX-2 inhibition) | 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid nih.gov |

| Picolinic Acids | Nucleophilic Substitution, Cyclization | Herbicidal (Auxin mimics) | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids nih.gov |

Principles of Structure-Activity Relationship (SAR) and Ligand Design for Derived Compounds

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of compounds derived from this compound. nih.gov SAR explores how specific structural modifications to a molecule affect its biological potency, selectivity, and pharmacokinetic properties. drugdesign.org For derivatives of this aniline, SAR studies typically focus on several key areas:

Modifications at the Bromo Position: Replacing the bromine atom with different substituents via cross-coupling reactions allows for a systematic exploration of the chemical space around that position. SAR studies have shown that introducing specific aryl or heteroaryl groups can lead to significant gains in potency by forming favorable interactions with the target protein. nih.gov For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, smaller alkyl groups or specific heterocycles at a key position led to better activity, highlighting the sensitivity to steric effects. nih.gov

Influence of the Difluoro Pattern: The 3,5-difluoro substitution pattern is generally maintained to leverage its positive effects on metabolic stability and binding affinity. However, SAR might explore if shifting the fluorine atoms to other positions alters the activity profile.

Ligand-based design often uses the pharmacophore of a known active molecule to design new derivatives. For receptor-based design, molecular docking studies are employed to predict how newly designed derivatives will bind to a target protein, guiding the selection of substituents that are expected to enhance binding affinity. nih.gov

| Structural Modification | Observed Effect on Activity | Rationale / Principle |

|---|---|---|

| Introduction of a methylsulfonyl group at the para-position of a phenyl ring | Increased COX-2 inhibitory activity and selectivity nih.gov | The sulfonyl group is a key pharmacophoric feature for COX-2 binding. |

| Variation of substituents on an aryl ring attached to the core | Potency is sensitive to steric and electronic effects; smaller groups can be favored nih.gov | Optimizes fit and interactions within the target's binding pocket. |

| Conversion of amine to a hydrazone linker connected to a thiazole (B1198619) moiety | Good inhibitory activity against VEGFR-2 kinase mdpi.com | Creates a molecular geometry and electronic distribution suitable for the kinase active site. |

| Replacement of a chlorine atom with a phenyl-substituted pyrazole | Potent herbicidal activity by mimicking natural auxin nih.gov | The aryl-pyrazole group enhances binding to the auxin receptor protein AFB5. |

General Mechanistic Insights into the Biological Interactions of Derived Compounds

The specific mechanism of action of compounds derived from this compound is entirely dependent on the final molecular structure and its biological target. The aniline itself is a synthetic intermediate and does not have a therapeutic or pesticidal mechanism. However, the derivatives synthesized from it interact with biological systems in various ways:

Enzyme Inhibition: Many pharmaceutical derivatives, particularly in oncology, are designed as enzyme inhibitors. For example, compounds derived from bromo-anilines can act as ATP-competitive inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com They bind to the active site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways that are crucial for cancer cell proliferation and angiogenesis.

Receptor Modulation: In agrochemical applications, derivatives can act as receptor modulators. For instance, herbicidal derivatives based on picolinic acid act as synthetic auxins. nih.gov They bind to auxin receptors like TIR1/AFB, leading to the degradation of transcriptional repressors and causing uncontrolled gene expression, which results in plant death. nih.gov

Induction of Apoptosis: Anticancer derivatives can induce programmed cell death (apoptosis) in tumor cells. Studies on certain 1-benzyl-5-bromoindolin-2-one derivatives showed that they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. mdpi.com They were also observed to increase the activity of executioner caspases (caspase-3 and -9), which are key enzymes in the apoptotic cascade. mdpi.com This disruption of the balance between pro- and anti-apoptotic factors ultimately leads to the selective death of cancer cells. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions of 2 Bromo 3,5 Difluoroaniline Analogs

Analysis of Halogen Bonding Interactions

No specific data on halogen bonding involving 2-Bromo-3,5-difluoroaniline is available in the reviewed literature. A detailed analysis of bond lengths, angles, and energies for C-Br···X or C-F···X interactions for this specific molecule cannot be provided.

Investigation of π-π Stacking and Aromatic Interactions

There is no specific information regarding π-π stacking or other aromatic interactions for this compound in the searched scientific literature. Consequently, data on parameters such as interplanar distances, slip angles, and interaction energies cannot be presented.

Principles of Crystal Engineering and Self-Assembly of Derivatives

While the principles of crystal engineering are well-established, their specific application to this compound for the design of supramolecular architectures has not been documented in the available literature.

Role in Molecular Recognition and Host-Guest Chemistry

No studies concerning the role of this compound in molecular recognition or host-guest chemistry were found. Therefore, its binding affinities, association constants, and specific interactions with any potential guest molecules are unknown.

Conclusion and Future Research Directions

Summary of Key Contributions and Research Significance

2-Bromo-3,5-difluoroaniline is a halogenated aniline (B41778) derivative whose significance stems from its utility as a versatile intermediate in organic synthesis. The presence and specific arrangement of the bromine and fluorine atoms on the aniline ring confer unique reactivity and properties to the molecule. This substitution pattern is crucial for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

The primary research significance of this compound lies in its role as a precursor to more complex molecular architectures. Fluorinated anilines, in general, are highly valued in medicinal chemistry for their ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Consequently, this compound is a key component in the synthesis of targeted therapeutic agents and specialized agrochemical products.

Current Challenges and Emerging Opportunities in this compound Research

Despite its potential, research and application of this compound are not without challenges. A significant hurdle lies in its synthesis. The preparation of polysubstituted anilines with a specific isomeric arrangement can be complex, often requiring multi-step procedures that may suffer from low yields and the formation of difficult-to-separate isomers. For instance, processes for producing related compounds like 3,5-difluoroaniline have highlighted the potential dangers associated with intermediates such as diazonium salts, which can be explosive google.com. Developing safe, efficient, and scalable synthetic routes remains a primary objective for chemists.

However, these challenges also present emerging opportunities. There is a growing interest in the development of novel catalytic systems and synthetic methodologies to improve the regioselectivity and efficiency of halogenation and amination reactions. Advances in palladium-catalyzed amination, for example, have shown promise for the large-scale synthesis of related compounds like 3-bromo-2,5-difluoroaniline acs.orgacs.org. Furthermore, the unique electronic properties imparted by the fluorine and bromine substituents open up avenues for its use in materials science, potentially in the synthesis of novel polymers and functional materials with tailored electronic and physical properties. The exploration of photoinduced reactions for the difluoroalkylation of anilines also represents a promising and sustainable synthetic approach acs.orgnih.gov.

Prospective Trends and Potential Future Applications

The future of this compound research is intrinsically linked to the broader trends in the chemical and pharmaceutical industries. There is a continuous demand for new and effective bioactive molecules, and highly functionalized building blocks like this compound are essential for meeting this demand.

Table 1: Potential Future Applications of this compound

| Field | Potential Application |

| Pharmaceuticals | Synthesis of kinase inhibitors, anticancer agents, and therapeutics for neurological disorders. |

| Agrochemicals | Development of next-generation herbicides, fungicides, and pesticides with enhanced efficacy and improved environmental profiles. |

| Materials Science | Creation of fluorinated polymers with superior thermal stability, chemical resistance, and specific electronic properties for advanced applications. |

| Organic Synthesis | Use as a versatile intermediate for constructing complex molecular frameworks through various cross-coupling and functionalization reactions. |

Prospective trends indicate a move towards more sustainable and efficient synthetic methods, including biocatalysis and flow chemistry, to produce such intermediates. The market for specialized chemical intermediates like this compound is expected to grow, driven by innovation in the life sciences and materials science sectors prof-research.com. As our understanding of the structure-activity relationships of complex molecules deepens, the demand for precisely substituted building blocks will continue to increase, ensuring the ongoing relevance and importance of this compound in future research and development. The study of functionalized polyanilines and their applications in areas like chemical sensors also points to potential future uses for derivatives of this compound rsc.orgresearchgate.net.

常见问题

Q. Q1. What are the established synthetic routes for 2-Bromo-3,5-difluoroaniline, and how can regioselectivity be controlled during halogenation?

Answer: this compound (C₆H₄BrF₂N, MW 208.00) is typically synthesized via halogenation and amination of fluorinated aniline precursors. A common approach involves:

Bromination : Direct bromination of 3,5-difluoroaniline using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is influenced by the electron-withdrawing fluorine substituents, which direct bromination to the para position relative to the amino group .

Catalytic methods : Lewis acids like FeCl₃ or AlCl₃ enhance reaction efficiency, minimizing side products such as dibrominated derivatives .

Q. Q2. What analytical techniques are recommended for characterizing this compound, and how are structural ambiguities resolved?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm substitution patterns. For example, the amino proton appears as a broad singlet (~δ 5.2 ppm), while fluorine atoms split signals due to coupling (e.g., J₃,₅ = 12–15 Hz) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS validates molecular weight (m/z 207–209 for [M+H]⁺) and isotopic patterns from bromine .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying bond angles and steric effects of fluorine/bromine substituents .

Q. Q3. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing fluorine atoms deactivate the aromatic ring, reducing nucleophilic substitution rates. Bromine, however, acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Key considerations:

- Steric hindrance : Fluorine at C3 and C5 positions restricts access to the C2 bromine, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency .

- Electronic effects : Fluorine’s inductive effect stabilizes transition states in Ullmann or Buchwald-Hartwig aminations, enabling C-N bond formation at elevated temperatures (80–100°C) .

Q. Q4. What computational modeling approaches predict the thermodynamic stability and spectroscopic properties of this compound?

Answer:

Q. Q5. How does this compound compare to analogs (e.g., 4-Bromo-2,6-difluoroaniline) in biological activity studies?

Answer:

- Antimicrobial Activity : Fluorine’s electronegativity enhances membrane permeability. This compound shows moderate activity against E. coli (MIC = 32 µg/mL), outperforming 4-Bromo-2,6-difluoroaniline (MIC = 64 µg/mL) due to better target binding .

- Enzyme Inhibition : Docking studies with cytochrome P450 enzymes reveal stronger binding affinity (ΔG = -8.2 kcal/mol) compared to non-fluorinated analogs (ΔG = -6.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。